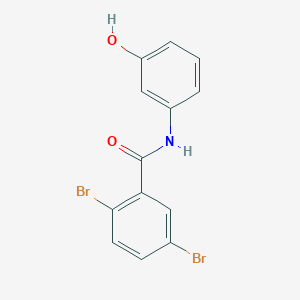
2,5-dibromo-N-(3-hydroxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-(3-hydroxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as DBH and is known for its unique properties and mechanisms of action.
作用機序
The mechanism of action of DBH is not fully understood but it is believed to act as an inhibitor of various enzymes such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DBH has also been shown to have antioxidant properties and to inhibit the formation of advanced glycation end-products (AGEs), which are involved in the development of diabetic complications.
Biochemical and Physiological Effects:
DBH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. DBH has also been shown to have anti-inflammatory properties and to reduce oxidative stress. In addition, DBH has been shown to improve cognitive function and to reduce the accumulation of beta-amyloid, which is involved in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using DBH in lab experiments is its ease of synthesis and purification. DBH is also stable under various experimental conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of using DBH in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of DBH. One area of research is the development of DBH derivatives with improved properties and selectivity for specific enzymes or receptors. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DBH in vivo, which can provide valuable information for its potential use as a therapeutic agent. Furthermore, the study of the structure-activity relationship of DBH can provide insights into its mechanism of action and aid in the development of more potent inhibitors.
合成法
The synthesis of DBH involves the reaction of 2,5-dibromo-benzoic acid with 3-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure DBH.
科学的研究の応用
DBH has been extensively used in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. DBH has also been used as a tool in the study of protein-ligand interactions and enzyme inhibition.
特性
分子式 |
C13H9Br2NO2 |
|---|---|
分子量 |
371.02 g/mol |
IUPAC名 |
2,5-dibromo-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H9Br2NO2/c14-8-4-5-12(15)11(6-8)13(18)16-9-2-1-3-10(17)7-9/h1-7,17H,(H,16,18) |
InChIキー |
SJEUFZRERZDWAP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)Br)Br |
正規SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)







![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)




